N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide” is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular weight of a similar compound, “N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide”, is 233.31 . The exact structure of “this compound” would require additional information or computational chemistry techniques for accurate determination.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. A similar compound, “N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide”, has a melting point of 177-178°C .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
- Kamiński et al. (2015) synthesized new hybrid compounds from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, demonstrating broad anticonvulsant activity in preclinical seizure models. These hybrids combine chemical fragments of known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide. One molecule, in particular, showed superior safety and protection indexes compared to existing antiepileptic drugs (Kamiński et al., 2015).
Receptor Affinity and Selectivity
- Enguehard-Gueiffier et al. (2006) researched novel 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, finding high affinities and selectivities for D4 dopamine receptors. They identified a compound with substantial agonist efficacy, revealing its potential for inducing specific physiological effects (Enguehard-Gueiffier et al., 2006).
Histone Deacetylase Inhibitors
- Thaler et al. (2010) investigated the synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as histone deacetylase inhibitors (HDACi), a new class of agents for treating cancer and other disorders. They found these compounds displayed remarkable stability and in vivo antitumor activity in a human colon carcinoma xenograft model (Thaler et al., 2010).
Pesticide Interaction and Residue Formation
- Bartha (1969) discovered that the combination of two herbicides, N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide, transformed in soil to create an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene. This finding is significant for understanding the environmental impact of pesticide use (Bartha, 1969).
Kinase Inhibitors for Cancer Treatment
- Yang et al. (2012) conducted structural optimization of a reversible kinase inhibitor targeting both EGFR-activating and drug-resistance mutations in non-small-cell lung cancer. They developed a compound showing significant in vitro antitumor potency and in vivo anti-NSCLC effects (Yang et al., 2012).
PPARgamma Agonists
- Collins et al. (1998) explored the structure-activity relationship of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, identifying compounds with potent and selective agonistic activity. These findings are crucial for developing new treatments for conditions related to PPARgamma activity (Collins et al., 1998).
Antibacterial Activity
- Jang et al. (2004) synthesized 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives and evaluated them as antibacterial agents against MRSA and VRE resistant Gram-positive strains. They found these compounds to be more potent in vitro than linezolid (Jang et al., 2004).
Wirkmechanismus
Target of Action
Compounds containing a phenylpiperazine skeleton, which n-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide possesses, have been known to interact with various targets .
Biochemical Pathways
Phenylpiperazine compounds are known to influence various biochemical pathways, but the specific pathways influenced by this compound need further investigation .
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-4-5-16(20)17-14-6-8-15(9-7-14)19-12-10-18(2)11-13-19/h6-9H,3-5,10-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQKDGLJFQRCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.